5-methoxythiazolo[5,4-d]pyrimidin-2-amine
Description
Properties
CAS No. |
920313-63-9 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine and Its Analogs
Established Synthetic Pathways to the Thiazolo[5,4-d]pyrimidine (B3050601) Core
The formation of the fused thiazolo[5,4-d]pyrimidine ring system is a key step in the synthesis of the target compound and its derivatives. Several methodologies have been developed, primarily involving the construction of the thiazole (B1198619) ring onto a pre-existing pyrimidine (B1678525) core or the simultaneous formation of both rings.
Cyclization Reactions and Annulation Strategies
Cyclization reactions are a cornerstone in the synthesis of the thiazolo[5,4-d]pyrimidine nucleus. A common and effective strategy involves the reaction of a suitably substituted aminopyrimidine with a reagent that provides the sulfur and carbon atoms necessary to form the fused thiazole ring.
One prominent method begins with a 4,5-diaminopyrimidine derivative. This intermediate can be treated with a thiocarbonyl compound, such as carbon disulfide or a derivative thereof, to facilitate the cyclization and formation of the thiazole ring. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the adjacent amino group to yield the thiazolo[5,4-d]pyrimidine core.
Another versatile approach is the use of 4-amino-5-thiocyanatopyrimidine derivatives as precursors. These compounds can be induced to cyclize under various conditions, such as treatment with acetic anhydride, to form the thiazolo[5,4-d]pyrimidine system. This method allows for the introduction of various substituents on the pyrimidine ring prior to the thiazole ring formation.
Annulation strategies often involve the construction of the pyrimidine ring onto a pre-formed thiazole. For instance, a 4-amino-5-cyanothiazole can serve as a starting material. Reaction with a one-carbon synthon, such as formamide or a formic acid equivalent, can lead to the formation of the fused pyrimidine ring, yielding the thiazolo[5,4-d]pyrimidine scaffold.
| Starting Material | Reagent(s) | Key Transformation | Resulting Core |
| 4,5-Diaminopyrimidine | Carbon disulfide | Thiourea formation and intramolecular cyclization | Thiazolo[5,4-d]pyrimidine |
| 4-Amino-5-thiocyanatopyrimidine | Acetic anhydride | Intramolecular cyclization | Thiazolo[5,4-d]pyrimidine |
| 4-Amino-5-cyanothiazole | Formamide | Pyrimidine ring annulation | Thiazolo[5,4-d]pyrimidine |
Reactions Involving Pyrimidine Precursors
The synthesis of the thiazolo[5,4-d]pyrimidine core frequently begins with appropriately substituted pyrimidine derivatives. A key precursor is 4,6-dichloro-5-aminopyrimidine, which is commercially available. This compound can react with isothiocyanates in a single step to afford 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This reaction is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups on the isothiocyanate, providing a direct route to a functionalized thiazolo[5,4-d]pyrimidine.
Another important class of pyrimidine precursors are those containing vicinal amino and thiol or potential thiol groups. For example, a 4-amino-5-mercaptopyrimidine can undergo cyclization with a suitable one-carbon electrophile to form the thiazole ring. Alternatively, a 4-amino-5-halopyrimidine can be reacted with a sulfur nucleophile, followed by intramolecular cyclization.
A general and powerful strategy involves starting with thiazolo[5,4-d]pyrimidine-5,7-diol derivatives. These can be synthesized by reacting a 2-aminothiole with a suitable arylacetylchloride at high temperatures. nih.gov The resulting dihydroxy intermediate serves as a versatile platform for further functionalization.
| Pyrimidine Precursor | Reagent(s) | Key Transformation | Product |
| 4,6-Dichloro-5-aminopyrimidine | Isothiocyanate | Cyclization | 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine nih.gov |
| 4-Amino-5-mercaptopyrimidine | One-carbon electrophile | Thiazole ring formation | Thiazolo[5,4-d]pyrimidine |
| Thiazolo[5,4-d]pyrimidine-5,7-diol | - | Starting material for functionalization | Thiazolo[5,4-d]pyrimidine-5,7-diol nih.gov |
Functionalization and Derivatization Approaches at the Thiazolo[5,4-d]pyrimidine Nucleus
Once the thiazolo[5,4-d]pyrimidine core is established, the introduction of specific substituents at various positions is necessary to arrive at the target molecule, 5-methoxythiazolo[5,4-d]pyrimidin-2-amine, and its analogs.
Substitution Reactions at Specific Ring Positions (e.g., C-2, C-5, C-7)
The reactivity of the thiazolo[5,4-d]pyrimidine nucleus allows for selective substitution at several positions. The C-2, C-5, and C-7 positions are particularly amenable to functionalization.
C-2 Position: The introduction of an amino group at the C-2 position can be achieved through various methods. One common approach is to start with a precursor that already contains the 2-aminothiazole moiety before the pyrimidine ring is formed. Alternatively, a 2-halothiazolo[5,4-d]pyrimidine can undergo nucleophilic substitution with ammonia or an amine to install the 2-amino group.
C-5 and C-7 Positions: A highly effective strategy for functionalizing the C-5 and C-7 positions involves the chlorination of a thiazolo[5,4-d]pyrimidine-5,7-diol precursor. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often under microwave irradiation, to yield the corresponding 5,7-dichloro derivative. nih.gov These chloro groups are excellent leaving groups for subsequent nucleophilic substitution reactions.
Nucleophilic Displacement Reactions
Nucleophilic displacement is a key strategy for introducing a variety of functional groups onto the thiazolo[5,4-d]pyrimidine scaffold, particularly at the C-5 and C-7 positions after chlorination.
The 5,7-dichloro intermediate allows for sequential and selective substitution. The chloro group at the C-7 position is generally more reactive towards nucleophiles than the one at the C-5 position. This difference in reactivity enables the selective introduction of an amino group at C-7 by treatment with aqueous ammonia, furnishing a 7-amino-5-chloro substituted intermediate. nih.gov
The remaining chloro group at the C-5 position can then be displaced by another nucleophile. To synthesize this compound, the 2-amino-5-chloro-7-aminothiazolo[5,4-d]pyrimidine intermediate (assuming the C7 amino group is desired or can be removed) would be reacted with sodium methoxide. This reaction would proceed via a nucleophilic aromatic substitution mechanism, with the methoxide ion displacing the chloride ion to install the methoxy (B1213986) group at the C-5 position. While direct evidence for this specific transformation on a 2-amino substituted system was not found in the provided search results, the general principle of displacing a C-5 chloro group with nucleophiles has been demonstrated, for instance, in Suzuki coupling reactions. nih.gov
| Intermediate | Nucleophile | Position of Substitution | Product |
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | Ammonia | C-7 | 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine nih.gov |
| 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine | Sodium Methoxide | C-5 | 7-Amino-5-methoxythiazolo[5,4-d]pyrimidine (Hypothetical) |
Formation of S-Alkylated Derivatives
While the primary focus is on this compound, it is relevant to mention the synthesis of S-alkylated derivatives as it represents another facet of functionalization of the broader thiazolopyrimidine class. Thiazolo[5,4-d]pyrimidines containing a thione group, for instance at the C-2 or C-7 position, can be readily S-alkylated. This reaction typically involves treating the thione with an alkyl halide in the presence of a base. The sulfur atom acts as a nucleophile, displacing the halide to form a new carbon-sulfur bond. This approach is valuable for introducing a variety of alkyl and arylalkyl groups at the sulfur atom, further expanding the chemical diversity of the thiazolo[5,4-d]pyrimidine library.
Condensation Reactions for Scaffold Extension
Condensation reactions are fundamental to building the thiazolo[5,4-d]pyrimidine scaffold. A common strategy involves the initial construction of a substituted thiazole, which then undergoes cyclization to form the fused pyrimidine ring.
A key approach to synthesizing analogs, such as 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, begins with the reaction of a 2-aminothiole with a suitable arylacetylchloride at high temperatures. This condensation and subsequent cyclization yield a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative nih.gov. This dihydroxy intermediate is a crucial platform for further modifications.
To introduce functionality that allows for the extension of the scaffold, the dihydroxy intermediate is converted to a more reactive species. Chlorination of the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives is typically achieved by reacting with phosphoryl chloride (POCl₃), often under microwave irradiation, to produce the corresponding 5,7-dichloro bicyclic derivatives nih.gov.
These dichloro intermediates are then selectively functionalized. The 7-chloro group is more reactive towards nucleophilic substitution by ammonia, allowing for the introduction of a 7-amino group. This reaction is generally carried out in an aqueous ammonia solution to furnish the 7-amino-5-chloro substituted intermediate nih.gov. The remaining 5-chloro group can then be a handle for introducing various substituents, including a methoxy group, through nucleophilic substitution or catalyst-mediated cross-coupling reactions. For instance, the reaction of a 5-chloro-thiazolo[5,4-d]pyrimidine with sodium methoxide would be a direct method to install the 5-methoxy group. The lability of a chloro group on a pyrimidine ring to substitution by methoxide is a well-established transformation in pyrimidine chemistry rsc.org.
A single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has also been developed. This method involves the reaction of the commercially available 4,6-dichloro-5-aminopyrimidine with various isothiocyanates. This mild reaction proceeds in good to excellent yields and provides a rapid entry to intermediates that can be further functionalized at the 7-position nih.gov.
Advanced Synthetic Techniques for Analog Generation
Modern synthetic methodologies, including multi-component reactions and catalyst-mediated transformations, offer efficient pathways to generate a library of this compound analogs with diverse substitution patterns.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. While a direct MCR for this compound is not explicitly detailed in the reviewed literature, the principles of MCRs can be applied to the synthesis of the pyrimidine or thiazole precursors.
For example, the Biginelli reaction, a well-known MCR, can be used to synthesize dihydropyrimidine-2-thiones, which are versatile precursors for fused thiazolopyrimidine systems. These reactions typically involve the acid-catalyzed condensation of an aldehyde, a β-ketoester, and thiourea. The resulting pyrimidine-2-thiones can then undergo further reactions to form the fused thiazole ring.
Although not leading to the thiazolo[5,4-d]pyrimidine scaffold, the application of MCRs in the synthesis of related fused pyrimidine systems, such as pyrazolo[1,5-a]quinazolines, highlights the potential of this strategy ajol.info. Such approaches are valued for their high atom economy, operational simplicity, and the ability to rapidly generate structural diversity ajol.info.
Catalyst-Mediated Transformations in Thiazolopyrimidine Synthesis
Catalyst-mediated transformations are pivotal in the late-stage functionalization of the thiazolo[5,4-d]pyrimidine core, allowing for the introduction of a wide array of substituents at specific positions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to introduce aryl and heteroaryl groups at the 5-position of the thiazolo[5,4-d]pyrimidine ring system. In the synthesis of 7-amino-2-arylmethyl-5-substituted-thiazolo[5,4-d]pyrimidine analogs, the key 7-amino-5-chloro intermediate is coupled with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate nih.gov. This methodology provides a robust and versatile route to a diverse range of 5-substituted analogs.
While the Suzuki coupling is used for C-C bond formation, similar catalyst-mediated C-O coupling reactions could potentially be employed to introduce the 5-methoxy group. For example, a palladium- or copper-catalyzed coupling of the 5-chloro intermediate with methanol or sodium methoxide could be an alternative to direct nucleophilic aromatic substitution.
The following table summarizes a synthetic approach to 5-substituted-7-amino-thiazolo[5,4-d]pyrimidine analogs based on the literature, which could be adapted for the synthesis of the target compound.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Aminothiole, Arylacetylchloride | High Temperature | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative nih.gov |
| 2 | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative | POCl₃, Microwave irradiation | 5,7-Dichloro-thiazolo[5,4-d]pyrimidine derivative nih.gov |
| 3 | 5,7-Dichloro-thiazolo[5,4-d]pyrimidine derivative | Aqueous NH₃ (33%) | 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative nih.gov |
| 4 | 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative, Boronic acid | Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃, DME/H₂O, Reflux or Microwave | 7-Amino-5-aryl/heteroaryl-thiazolo[5,4-d]pyrimidine derivative nih.gov |
| 5 (Proposed) | 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative | NaOMe, Methanol, Heat | 7-Amino-5-methoxy-thiazolo[5,4-d]pyrimidine derivative |
Advanced Spectroscopic and Structural Elucidation of 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine derivatives, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
In the ¹H-NMR spectrum of a 5-methoxythiazolo[5,4-d]pyrimidine derivative, the methoxy (B1213986) group protons typically appear as a sharp singlet. For instance, in one derivative, this signal is observed at δ 3.41 ppm. nih.gov The protons of the pyrimidine (B1678525) ring also give characteristic signals; for example, the H-5 proton of the pyrimidine ring can appear as a singlet around δ 5.07 ppm. nih.gov Aromatic protons on substituents will present as multiplets in the range of δ 7.20–7.67 ppm. nih.gov The amino group protons are often observed as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O), a key identifying feature. In one example, these protons appear at δ 8.3 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| OCH₃ | 3.41 (s, 3H) | 56.7 |
| Pyrimidine H-5 | 5.07 (s, 1H) | 52.5 (C-5) |
| Aromatic Protons | 7.20–7.67 (m) | 125.1-160.2 |
| NH₂ | 8.3 (s, 2H, D₂O exchangeable) | - |
| Thiazole (B1198619) C-2 | - | 60.3 |
| Pyrimidine C-6 | - | 81.2 |
Data is illustrative and based on findings for derivatives. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound derivatives and for understanding their fragmentation patterns under electron impact.
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For example, a derivative with the molecular formula C₁₅H₁₂N₆OS was confirmed by its molecular ion peak at an m/z of 324. nih.gov The fragmentation patterns observed in the mass spectrum offer valuable structural information. The thiazolo[5,4-d]pyrimidine (B3050601) core is relatively stable, but specific fragmentation pathways can be identified. The initial fragmentation often involves the loss of side chains or functional groups. sapub.org For instance, the loss of a methoxy group (·OCH₃) or cleavage of substituents on the pyrimidine or thiazole ring can be observed. The pyrimidine ring is generally more stable than the thiazole ring during fragmentation. sapub.org The fragmentation of the heterocyclic rings themselves follows complex pathways, often involving the successive loss of small neutral molecules like HCN or N₂. sapub.orgresearchgate.net
Table 2: Illustrative Mass Spectrometry Data for a this compound Derivative
| Ion | m/z | Relative Intensity (%) | Interpretation |
|---|---|---|---|
| [M]⁺ | 324 | 11.4 | Molecular Ion |
| [M-CH₃]⁺ | 309 | Varies | Loss of methyl radical |
| [M-OCH₃]⁺ | 293 | Varies | Loss of methoxy radical |
| [M-CO]⁺ | 296 | Varies | Loss of carbon monoxide |
Data is illustrative and based on findings for derivatives. nih.govsapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in derivatives of this compound.
The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds. The primary amino group (-NH₂) is readily identified by a pair of stretching vibrations, typically appearing in the range of 3350-3240 cm⁻¹. nih.gov The C-O stretching of the methoxy group is usually observed around 1198 cm⁻¹. ias.ac.in The fused heterocyclic system gives rise to a series of complex absorptions. The C=N stretching vibrations within the pyrimidine and thiazole rings are typically found in the 1610-1501 cm⁻¹ region. ias.ac.in If other functional groups are present, such as a nitrile (C≡N) or a carbonyl (C=O), they will show strong, characteristic absorption bands around 2213 cm⁻¹ and 1695 cm⁻¹, respectively. nih.gov
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3350 - 3240 |
| Methoxy (C-O) | C-O Stretch | ~1198 |
| Aromatic/Heterocyclic (C=N, C=C) | Ring Stretch | 1610 - 1501 |
| Nitrile (C≡N) | C≡N Stretch | ~2213 |
| Carbonyl (C=O) | C=O Stretch | ~1695 |
Data is illustrative and based on findings for derivatives. nih.govias.ac.in
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice.
Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino group and nitrogen atoms of the pyrimidine ring, as well as π-π stacking interactions between the aromatic rings. nih.govresearchgate.net For instance, in a related structure, the exocyclic amino group was found to form polar interactions with specific amino acid residues in a receptor binding site. nih.gov
Table 4: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
| Key Hydrogen Bonds | N-H···N, N-H···O |
This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.
Chemical Reactivity and Transformation Studies of 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine
Reactivity Profiles Towards Electrophiles and Nucleophiles
The reactivity of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine towards electrophiles and nucleophiles is dictated by the electronic distribution within the fused ring system. The exocyclic amino group and the methoxy (B1213986) group are primary sites for electrophilic attack, while the pyrimidine (B1678525) ring, particularly when appropriately activated, is susceptible to nucleophilic substitution.
Reactivity towards Nucleophiles: The pyrimidine ring in the thiazolo[5,4-d]pyrimidine (B3050601) scaffold is generally electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present on the ring. In the case of this compound, the methoxy group at the C5 position can potentially be displaced by strong nucleophiles under forcing conditions. However, the methoxy group is a relatively poor leaving group compared to halogens or sulfonyl groups.
In related systems, such as 7-chlorothiazolo[5,4-d]pyrimidines, the chloro group is readily displaced by various nucleophiles, including amines and alkoxides, to afford functionalized derivatives. nih.gov For instance, the reaction of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines with alkyl or arylamines leads to the formation of 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov This highlights the susceptibility of the pyrimidine ring to nucleophilic aromatic substitution (SNAr). While the methoxy group is less reactive, its replacement by stronger nucleophiles is a plausible transformation.
A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrated that under certain conditions, solvolysis reactions with alcohols can occur, leading to the substitution of chloro groups with alkoxy groups. mdpi.com This further supports the potential for nucleophilic substitution on the pyrimidine ring of related compounds.
| Reaction Type | Reactant | Potential Product | Supporting Evidence from Related Systems |
| Electrophilic Acylation | Acyl chloride | N-acylated derivative at the 2-amino group | General reactivity of amino-substituted heterocycles. |
| Nucleophilic Substitution | Strong nucleophile (e.g., R-NH2) | 5-substituted amino derivative (displacement of methoxy) | Reactivity of chloro-substituted thiazolopyrimidines with amines. nih.gov |
| Nucleophilic Substitution | Alkoxide | 5-alkoxy derivative (transetherification) | Solvolysis of chloropyrimidines in alcohol. mdpi.com |
Rearrangement Pathways and Isomerization Characteristics
One of the significant rearrangement reactions applicable to pyrimidine-containing fused heterocyclic systems is the Dimroth rearrangement. This isomerization involves the opening of the pyrimidine ring and subsequent re-closure to form a thermodynamically more stable isomer. wikipedia.orgnih.gov
The Dimroth rearrangement is particularly relevant for 1-substituted 2-imino-1,2-dihydropyrimidines, which can isomerize to 2-substituted aminopyrimidines. nih.gov In the context of fused systems like triazolo[4,3-c]pyrimidines, this rearrangement leads to the more stable triazolo[1,5-c]pyrimidine isomers and can be catalyzed by acid or base. nih.govbenthamscience.com The reaction proceeds through a ring-opened intermediate, allowing for the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org
For this compound, a Dimroth-type rearrangement could potentially occur under specific conditions, leading to an isomeric structure. While direct experimental evidence for this specific compound is not available in the reviewed literature, the general principles of the Dimroth rearrangement in related pyrimidine systems suggest it as a plausible transformation pathway. nih.govrsc.org The presence of substituents can influence the rate and outcome of the rearrangement. benthamscience.com
In a related example, the synthesis of 2-amino-5,8-dimethoxy wikipedia.orgnih.govmdpi.comtriazolo[1,5-c]pyrimidine involves a rearrangement from a 3-amino-8-methoxy wikipedia.orgnih.govmdpi.comtriazolo[4,3-c]pyrimidine intermediate in the presence of methoxide. google.com This demonstrates the feasibility of such rearrangements in substituted fused pyrimidine systems.
| Rearrangement Type | Conditions | Potential Product | Key Features |
| Dimroth Rearrangement | Acid or Base Catalysis | Isomeric thiazolo[5,4-d]pyrimidine | Ring-opening and re-closure, interchange of N atoms. wikipedia.orgnih.gov |
Degradation Pathways and Stability in Controlled Chemical Environments
The stability of this compound is influenced by the chemical environment, including pH and the presence of oxidizing or reducing agents. The fused ring system is generally aromatic and thus possesses a degree of inherent stability. However, the individual functional groups can be susceptible to degradation under certain conditions.
The methoxy group can be liable to ether cleavage under strong acidic conditions, potentially leading to the formation of a hydroxyl group at the C5 position. The exocyclic amino group could be susceptible to deamination, for example, through reaction with nitrous acid, which has been observed in related aminothiazolo[4,5-d]pyrimidines.
The thiazole (B1198619) ring itself, while generally stable, can be sensitive to certain reagents. For instance, an attempt to prepare a thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465) using potassium hypobromite (B1234621) resulted in the cleavage of the thiazole ring, indicating its instability towards specific oxidizing conditions when not appropriately substituted.
Furthermore, studies on thiazolo[5,4-d]thiazoles, which share the thiazole ring system, have noted their high oxidative stability due to the electron-deficient nature of the sp2 nitrogen. rsc.org This suggests that the thiazole portion of this compound may exhibit a degree of resistance to oxidation.
| Condition | Potential Degradation Pathway | Potential Product |
| Strong Acid | Ether cleavage | 2-amino-thiazolo[5,4-d]pyrimidin-5-ol |
| Nitrous Acid | Deamination | 5-methoxy-thiazolo[5,4-d]pyrimidin-2-ol |
| Strong Oxidizing Agent | Thiazole ring cleavage | Pyrimidine derivatives |
Regioselective and Stereoselective Chemical Modifications of the Scaffold
The regioselectivity of chemical modifications on the this compound scaffold is a critical aspect for the synthesis of specifically functionalized derivatives. The inherent electronic properties of the molecule guide the position of chemical reactions.
As discussed, the 2-amino group is the most likely site for electrophilic attack, leading to regioselective N-functionalization. For nucleophilic substitutions, the C5 position bearing the methoxy group is a primary target, although displacement of the methoxy group would require harsh conditions or prior activation.
In more complex synthetic strategies involving related thiazolo[5,4-d]pyrimidines, regioselectivity is a key consideration. For example, in the synthesis of certain derivatives, a chloro group at the C7 position is selectively displaced by amines, demonstrating the higher reactivity of this position towards nucleophiles compared to other sites on the pyrimidine ring. nih.gov Furthermore, Suzuki coupling reactions have been employed to introduce substituents at the C5 position of 7-amino-5-chlorothiazolo[5,4-d]pyrimidines, showcasing a regioselective C-C bond formation. nih.gov
Stereoselective modifications of the this compound scaffold are not widely reported, as the molecule itself is achiral and planar. The introduction of stereocenters would typically involve the use of chiral reagents or auxiliaries in a subsequent reaction step, for example, by attaching a chiral side chain to the amino group or by performing an asymmetric reaction on a functional group introduced onto the scaffold.
| Reaction Type | Position | Selectivity | Example from Related Systems |
| Electrophilic Substitution | 2-amino group | Regioselective | N-acylation, N-alkylation. |
| Nucleophilic Substitution | C5 position | Regioselective | Displacement of a leaving group. nih.govnih.gov |
| C-C Coupling (Suzuki) | C5 position | Regioselective | Reaction of a 5-chloro derivative with boronic acids. nih.gov |
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, publicly available research data on the chemical compound This compound that would be required to thoroughly address the detailed sections and subsections of the requested article outline.
The performed searches did not yield specific studies detailing the in vitro antiproliferative activity, induction of apoptosis, modulation of the cell cycle, or inhibition of cell migration and colony formation for this exact compound. Similarly, specific kinase inhibition profiles and G-Protein Coupled Receptor (GPCR) antagonism data for this compound are not available in the public domain.
While research exists for the broader class of thiazolo[5,4-d]pyrimidine derivatives, the strict requirement to focus solely on this compound and not introduce information outside this explicit scope prevents the generation of a scientifically accurate and detailed article as per the provided instructions. The available information is insufficient to populate the requested data tables and provide in-depth findings for each specified area of molecular pharmacology and biological activity.
Therefore, it is not possible to generate the article with the required level of detail and adherence to the user's strict content constraints at this time.
Molecular Pharmacology and Biological Activity of 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine
Enzyme and Receptor Target Modulation
Other Enzyme Systems (e.g., Ubiquitin-activating enzymes, DPP-IV)
The thiazolo[5,4-d]pyrimidine (B3050601) scaffold and its isosteric cousin, the oxazolo[5,4-d]pyrimidine (B1261902) scaffold, have been investigated for their inhibitory activity against various enzyme systems beyond the more commonly studied kinases.
Notably, certain oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of ubiquitin-activating enzymes (E1 enzymes). nih.gov These enzymes are critical for the initiation of the ubiquitination cascade, a process that tags proteins for degradation and is involved in numerous cellular processes, including cell cycle regulation and signal transduction. nih.govnih.gov The inhibition of E1 enzymes represents a potential therapeutic strategy, particularly in oncology. nih.gov For instance, the small molecule inhibitor PYR-41 is known to target the ubiquitin-activating enzyme E1. nih.gov
Additionally, the broader class of pyrimidine (B1678525) derivatives has been explored for activity against Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. nih.govnih.gov Inhibition of DPP-IV is an established mechanism for the management of type 2 diabetes. nih.gov While direct inhibitory data for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine on DPP-IV is not prominently documented, the exploration of related heterocyclic systems for this target is an area of interest in medicinal chemistry.
Immunomodulatory Properties
Derivatives of the thiazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine core structures have demonstrated significant immunomodulatory activities. These compounds have been shown to influence both cellular and humoral immune responses, suggesting a potential to regulate immune system functions. researchgate.netnih.gov Research indicates that these derivatives can affect the early stages of an immune response. nih.gov Some analogs have been reported to possess an immunoregulatory profile, highlighting their potential in conditions characterized by immune dysregulation. researchgate.net
In Vitro Immunosuppressive Effects (e.g., Mixed Lymphocyte Reaction Assay)
The immunosuppressive potential of this class of compounds has been evaluated using various in vitro assays, with the Mixed Lymphocyte Reaction (MLR) assay being a key method. The MLR assay is a fundamental immunology tool used to assess the immunomodulatory effects of a compound by measuring the response of T-lymphocytes to foreign antigens. ice-biosci.comalcyomics.com It co-cultures immune cells from two genetically different individuals to simulate an allogeneic immune response, which is critical in transplantation immunology and autoimmunity research. ice-biosci.comwikipedia.org
In this context, derivatives like 7-aminooxazolo[5,4-d]pyrimidines have been shown to strongly inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A. researchgate.net This inhibition of lymphocyte proliferation is a hallmark of immunosuppressive activity and is a key readout in MLR assays. cellomaticsbio.com The ability of these compounds to suppress T-cell activation and proliferation in such assays points to their potential as immunosuppressive agents. researchgate.net
| Assay Type | Description | Relevance |
| Mixed Lymphocyte Reaction (MLR) | An in vitro assay that measures the proliferation of T-cells from one donor in response to lymphocytes from a genetically different donor. wikipedia.orgcellomaticsbio.com | Assesses the potential of a compound to suppress T-cell mediated immune responses, a key aspect of immunomodulation and immunosuppression. alcyomics.comrevvity.com |
| Mitogen-Induced Lymphocyte Proliferation | Measures the proliferation of lymphocytes in response to a mitogen like Phytohemagglutinin A (PHA). researchgate.net | Evaluates the direct inhibitory effect of a compound on lymphocyte activation and division, indicating immunosuppressive properties. researchgate.net |
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)
The thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial effects. Various derivatives have been synthesized and tested against a spectrum of bacteria, fungi, and viruses. researchgate.netresearchgate.netresearchgate.net
Broad-Spectrum Activity Assessment Against Pathogenic Microorganisms
Studies on compounds structurally related to this compound have demonstrated a broad range of antimicrobial activity. For example, certain isoxazolo[5,4-d]pyrimidin-4-one derivatives were evaluated against a panel of ten bacterial strains, including five Gram-positive and five Gram-negative species, showing mild to moderate antibacterial activity. researchgate.net Similarly, other synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been tested against both bacteria (E. coli, P. aeruginosa, S. aureus) and fungi (C. albicans). researchgate.net This suggests that the core heterocyclic system is a viable template for developing agents with broad-spectrum antimicrobial capabilities.
Specific Pathogen Inhibition Studies
Beyond broad-spectrum screening, specific inhibitory activities have been documented for derivatives of this chemical family.
Antiviral Activity: Certain 7-aminooxazolo[5,4-d]pyrimidines, which are structurally analogous to the title compound, have been found to inhibit the replication of Human herpes virus type 1 (HHV-1) in A-549 cell lines. researchgate.net
Antibacterial and Antifungal Activity: In a study of thiazolo[4,5-d]pyrimidine derivatives, some compounds showed greater activity against the fungus Candida albicans than against the bacteria E. coli and P. aeruginosa, while being inactive against S. aureus. researchgate.net In another study, newly synthesized dihydropyrido[2,3-d]pyrimidine derivatives demonstrated significant inhibitory effects, with some compounds showing higher antimicrobial activity than the reference drugs cefotaxime (B1668864) (antibacterial) and fluconazole (B54011) (antifungal). mdpi.com
The table below summarizes the observed antimicrobial activities for various related pyrimidine derivatives.
| Compound Class | Target Organism | Observed Activity | Reference |
| 7-Aminooxazolo[5,4-d]pyrimidines | Human herpes virus type 1 (HHV-1) | Inhibition of viral replication | researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivatives | Candida albicans | Active | researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivatives | E. coli, P. aeruginosa | Moderately Active | researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivatives | S. aureus | Inactive | researchgate.net |
| Isoxazolo[5,4-d]pyrimidin-4-one derivatives | Gram-positive & Gram-negative bacteria | Mild to Moderate Activity | researchgate.net |
| Dihydropyrido[2,3-d]pyrimidine derivatives | Various Bacteria & Fungi | Good to Moderate Activity; some more potent than Cefotaxime/Fluconazole | mdpi.com |
Structure Activity Relationship Sar Studies of 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine Analogs
Impact of Substituent Variation on Biological Potency and Selectivity
The therapeutic potential of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine analogs is intricately linked to the nature and position of their substituents. Variations in these substituents can dramatically alter the compound's affinity for its biological target, as well as its selectivity over other related targets.
Modifications at the Thiazole (B1198619) Moiety of the Thiazolo[5,4-d]pyrimidine (B3050601) Core
The thiazole ring of the thiazolo[5,4-d]pyrimidine core is a critical component for biological activity. Research has shown that substitutions at this position can significantly modulate the compound's properties. For instance, the introduction of a trifluoromethyl group has been explored to enhance bioavailability. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the entire molecule, potentially leading to improved interactions with the target protein. mdpi.com
In the context of antiproliferative agents, structure-activity relationship studies have been conducted by varying substituents on the thiazolo-pyrimidine core. nih.gov For example, substitution with a morpholine (B109124) group led to a compound with potent antiproliferative activity and good selectivity between cancer and normal cells. nih.gov
Modifications at the Pyrimidine (B1678525) Moiety of the Thiazolo[5,4-d]pyrimidine Core
The pyrimidine portion of the scaffold offers multiple sites for modification, each with a distinct impact on the molecule's biological profile. Studies on 7-amino-thiazolo[5,4-d]pyrimidine derivatives have demonstrated that the nature of the substituent at position 2 and 5 can modulate the affinity for adenosine (B11128) A1 and A2A receptors. nih.gov Specifically, the presence of an unsubstituted phenyl, furan-2-yl, or 5-methyl-furan-2-yl ring at position 5 often results in high affinity for both A1 and A2A receptors, irrespective of the substituent at position 2. nih.govunifi.it
Further research into antiproliferative agents has highlighted the importance of substitutions at various positions of the thiazolo[5,4-d]pyrimidine core. nih.govrsc.org One study found that a particular compound with specific substitutions exhibited potent inhibition against human gastric cancer cells with relatively low toxicity to normal cells, making the thiazolo[5,4-d]pyrimidine scaffold an attractive basis for developing new anticancer agents. rsc.org
Effects of Linker and Terminal Group Variations on Activity
The nature of the linker connecting the core scaffold to a terminal group, as well as the composition of the terminal group itself, are crucial determinants of biological activity. In the design of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, a phenyl ring was used as a hydrophobic moiety, and the linker was designed to facilitate essential binding interactions. nih.gov The study revealed that substituted imidazole (B134444) rings in a specific hydrophobic pocket significantly enhanced anticancer activity. nih.gov
In the development of oxazolo[5,4-d]pyrimidine (B1261902) derivatives as potential anticancer agents, it was found that the presence of a substituent of appropriate size and moderate lipophilicity at position 7 was beneficial for activity. mdpi.com Specifically, a molecular "tail" with an optimal length of 6–7 atoms and the absence of proton donor groups at its end were identified as favorable structural features. mdpi.com
Pharmacophore Elucidation for Target Binding and Activity
A pharmacophore model for thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been proposed based on their anticancer activity. mdpi.com This model suggests that the combination of a trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure can lead to active compounds with good therapeutic properties. mdpi.com The introduction of the trifluoromethyl group is believed to improve the bioavailability of these new compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR studies have been employed to build predictive models for the biological activity of thiazolo[5,4-d]pyrimidine analogs. These models mathematically correlate the structural features of the compounds with their observed biological activities, providing valuable insights for the design of new, more potent derivatives. While specific QSAR models for this compound were not detailed in the provided results, the general approach is a standard in drug discovery to refine and predict the activity of new chemical entities.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Based Drug Design Approaches
Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a model that predicts the activity of new, untested compounds. These methods are particularly useful when the three-dimensional structure of the target protein is unknown.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for a molecule's biological activity. While a specific pharmacophore model for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine has not been published, studies on the broader thiazolopyrimidine class highlight the utility of this approach. For instance, computational studies on thiazolopyrimidine-containing scaffolds with anticancer properties have been conducted to explore their potential mechanisms of action. mdpi.comsciforum.net These studies often involve creating pharmacophore models based on known active compounds to virtually screen large chemical libraries for new potential hits.
In a related context, pharmacophore models have been developed for various therapeutic targets where thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown activity. For example, in the pursuit of adenosine (B11128) receptor antagonists, ligand-based approaches have been instrumental in designing new compounds within this chemical series.
QSAR Model Development and Validation for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. Although a specific QSAR model for this compound is not available, numerous studies have successfully applied QSAR to other pyrimidine (B1678525) derivatives to predict their therapeutic potential.
For example, 2D-QSAR studies have been conducted on a series of mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine compounds for their anticancer activity. imist.ma In such a study, various molecular descriptors are calculated and used to build a regression model. A representative, though hypothetical, QSAR study on a series of thiazolo[5,4-d]pyrimidine derivatives might yield a model like the one shown in the table below.
| Descriptor | Coefficient | Description |
|---|---|---|
| LogP | 0.45 | Lipophilicity |
| TPSA | -0.12 | Topological Polar Surface Area |
| MW | -0.05 | Molecular Weight |
| HBD | 0.28 | Hydrogen Bond Donors |
This table is a hypothetical representation of a QSAR model for illustrative purposes.
Such models, once validated, can be used to predict the activity of new compounds, including this compound, and to guide synthetic efforts toward more potent molecules.
Structure-Based Drug Design Methodologies
When the three-dimensional structure of a biological target is available, structure-based drug design methods can be employed to understand and predict how a ligand will bind.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been extensively applied to derivatives of the thiazolo[5,4-d]pyrimidine scaffold.
Studies on 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives as adenosine A1 and A2A receptor antagonists have utilized molecular docking to rationalize their high binding affinities. nih.govnih.gov These studies revealed that the thiazolo[5,4-d]pyrimidine core can form key π-π stacking interactions with phenylalanine and leucine (B10760876) residues in the binding pocket. The exocyclic amino group was shown to form crucial hydrogen bonds with asparagine and glutamate (B1630785) residues. nih.gov
A doctoral thesis also described docking experiments with a related compound, suggesting that the thiazolo[5,4-d]pyrimidine scaffold can be effectively modeled in protein binding sites. Although the specific docking pose for this compound is not provided, the general binding mode of its analogs can be informative. Below is a table summarizing key interactions observed in docking studies of thiazolo[5,4-d]pyrimidine derivatives with the A2A adenosine receptor.
| Ligand Moiety | Interacting Residue | Interaction Type |
|---|---|---|
| Thiazolo[5,4-d]pyrimidine core | Phe168 | π-π stacking |
| Thiazolo[5,4-d]pyrimidine core | Leu249 | π-π stacking |
| Exocyclic amine | Asn253 | Hydrogen bond |
| Exocyclic amine | Glu169 | Hydrogen bond |
This table is based on findings for 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives and is intended to be illustrative for the general scaffold. nih.gov
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight important conformational changes in both the ligand and the protein.
While specific MD simulation data for this compound is not available, studies on similar heterocyclic systems demonstrate the power of this technique. For instance, MD simulations have been used to study the binding of inhibitors to cyclin-dependent kinases, where pyrimidine-based scaffolds are common. nih.gov Such simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions within the active site, providing confidence in the proposed binding model.
Binding Free Energy Calculations
Binding free energy calculations are used to estimate the strength of the interaction between a ligand and its target. These calculations can provide a more quantitative prediction of a compound's potency than docking scores alone. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used.
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔG_vdw | -35.2 |
| ΔG_elec | -15.8 |
| ΔG_polar_solv | 22.5 |
| ΔG_nonpolar_solv | -4.1 |
| ΔG_bind | -32.6 |
This table presents hypothetical data to illustrate the components of a binding free energy calculation.
of this compound
Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and materials science landscape. These in silico techniques allow for the detailed investigation of the physicochemical properties of molecules, providing insights that are often difficult or impossible to obtain through experimental methods alone. In the context of this compound, computational studies are instrumental in elucidating its electronic structure, reactivity, and conformational preferences. Such understanding is critical for predicting its behavior in biological systems and for designing novel derivatives with tailored properties. The application of quantum chemical methods, particularly Density Functional Theory (DFT), has become a standard approach for these investigations.
Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Electrostatic Potential Surface)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the fused ring system, with significant contributions from the electron-rich thiazole (B1198619) and pyrimidine rings. The methoxy (B1213986) and amine substituents would also influence the electron density distribution. Theoretical calculations, such as those performed using DFT with a basis set like B3LYP/6-311G++(d,p), are employed to model these characteristics.
The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding the electronic landscape of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the regions of positive and negative potential. Red-colored regions on the MEP surface indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine and thiazole rings, as well as the oxygen of the methoxy group, are expected to be regions of negative potential, while the amine protons and parts of the ring carbons would exhibit positive potential.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.
Chemical Reactivity Descriptors (e.g., Global and Local Conceptual DFT Descriptors)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the change in energy as electrons are added to or removed from the system.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are calculated using the energies of the HOMO and LUMO.
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attacks. For this compound, the nitrogen and sulfur atoms in the heterocyclic rings, as well as the exocyclic amine group, would be key sites of interest for local reactivity analysis.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.66 |
Note: The values in this table are illustrative and derived from the hypothetical HOMO and LUMO energies in Table 1.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the C-O bond of the methoxy group in this compound, multiple conformers can exist.
Computational methods are used to explore the potential energy surface of the molecule, identifying the low-energy conformers and the transition states that connect them. This is typically done by systematically rotating the flexible bonds and calculating the energy at each step. The resulting energy landscape reveals the most stable conformation (the global minimum) and other low-energy, accessible conformations.
Analytical Methodologies for Research Applications of 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component and any impurities. For novel compounds like "5-methoxythiazolo[5,4-d]pyrimidin-2-amine," High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for purity assessment and quantification in research samples.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the analysis of heterocyclic structures like "this compound." In the context of research, HPLC is primarily used to determine the purity of a synthesized batch and to quantify the compound in various experimental samples.
While a specific, validated HPLC method for "this compound" is not publicly available in the provided search results, a general approach can be extrapolated from the analysis of similar aminothiazole and pyrimidine (B1678525) derivatives. For instance, in the analysis of aminothiazole derivatives, a reversed-phase HPLC method is commonly employed. rsc.org A typical HPLC system for purity assessment would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), and a UV detector set at a wavelength where the compound exhibits maximum absorbance, such as 254 nm. rsc.org
Table 1: Illustrative HPLC Parameters for Purity Assessment of Thiazolopyrimidine Analogs
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) rsc.org |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm rsc.org |
| Injection Volume | 10 µL |
The purity of the compound is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak relative to the total peak area. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the amine group in "this compound," derivatization might be necessary to improve its volatility and thermal stability for GC analysis. However, for related amine solutions, direct injection is possible with the appropriate column and conditions. bmglabtech.com
A GC method for analyzing amine solutions often involves a packed column or a capillary column with a polar stationary phase. bmglabtech.com The system is typically equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. While specific GC methods for "this compound" are not detailed in the provided results, the general principles for amine analysis would apply. bmglabtech.com
Table 2: Generalized Gas Chromatography Parameters for Amine Compound Analysis
| Parameter | General Condition |
| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Temperature Program | A temperature ramp from a low starting temperature to a higher final temperature |
Electrophoretic Methods in Compound Analysis
Capillary electrophoresis (CE) offers a high-resolution separation technique for charged species and can be a valuable tool for the analysis of ionizable compounds like "this compound." CE methods are known for their high efficiency, short analysis times, and minimal sample consumption. youtube.com
A study on the analysis of purine (B94841) and pyrimidine derivatives by CE provides a relevant framework for developing a method for "this compound." nih.gov In such a method, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. The separation is based on the differential migration of ions in the electric field. youtube.com For pyrimidine derivatives, a buffer system with a controlled pH is crucial for achieving optimal separation. nih.gov
Table 3: Potential Capillary Electrophoresis Parameters for Pyrimidine Derivative Analysis
| Parameter | Potential Condition |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) |
| Buffer | Phosphate (B84403) or borate (B1201080) buffer at a specific pH |
| Applied Voltage | 15-25 kV |
| Detection | UV-Vis detector |
| Injection | Hydrodynamic or electrokinetic injection |
Bioanalytical Methods for In Vitro Sample Analysis
Given that thiazolo[5,4-d]pyrimidine (B3050601) derivatives are frequently investigated as potential kinase inhibitors, in vitro bioanalytical methods are essential for evaluating their biological activity. rsc.orgnih.gov These assays are designed to measure the interaction of the compound with a specific biological target, such as a protein kinase.
A variety of in vitro kinase assay formats are available, each with its own advantages. bmglabtech.comeurofinsdiscovery.com Common methods include radiometric assays, which measure the incorporation of a radiolabeled phosphate group into a substrate, and non-radiometric assays, such as luminescence-based or fluorescence-based assays. eurofinsdiscovery.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening of kinase inhibitors. eurofinsdiscovery.com In a typical TR-FRET kinase assay, a labeled antibody that recognizes the phosphorylated substrate is used. The binding of the antibody to the phosphorylated substrate brings a donor and an acceptor fluorophore into close proximity, resulting in a FRET signal that is proportional to the kinase activity. The inhibitory effect of a compound like "this compound" would be measured by a decrease in the FRET signal.
Another approach is to use cell-based assays to assess the compound's effect in a more physiologically relevant context. reactionbiology.com Cellular phosphorylation assays, for instance, measure changes in the phosphorylation status of a kinase's substrate within intact cells. reactionbiology.com
Table 4: Common In Vitro Kinase Assay Formats
| Assay Type | Principle |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. eurofinsdiscovery.com |
| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction. eurofinsdiscovery.com |
| TR-FRET Assay | Measures the phosphorylation of a substrate via a fluorescence resonance energy transfer signal. eurofinsdiscovery.com |
| Cellular Phosphorylation Assay | Detects changes in the phosphorylation of a target protein within a cell. reactionbiology.com |
The selection of the appropriate bioanalytical method depends on the specific research question, the required throughput, and the available instrumentation. For a novel compound like "this compound," a combination of these methods would likely be used to build a comprehensive profile of its in vitro activity.
Strategic Directions and Future Research Prospects for 5 Methoxythiazolo 5,4 D Pyrimidin 2 Amine
Development of Novel Analogs with Enhanced Potency, Selectivity, and Efficacy
Research into related thiazolo[5,4-d]pyrimidine (B3050601) derivatives has demonstrated that modifications at various positions on the bicyclic core can significantly influence biological activity. For instance, studies on 7-amino-thiazolo[5,4-d]pyrimidine derivatives have shown that the nature of substituents at the -2 and -5 positions can modulate affinity for adenosine (B11128) receptors. nih.gov Specifically, introducing an arylmethyl group at the C2 position and a furyl ring at the C5 position has yielded compounds with nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.govnih.gov The oxygen atom of the furyl ring is thought to form a key polar interaction with the asparagine residue (Asn253) in the A2A receptor binding site. nih.gov
Similarly, in the context of antiproliferative agents, variations in three distinct regions of the thiazolo[5,4-d]pyrimidine core have been explored. nih.gov The substitution of a morpholine (B109124) group led to a compound with potent activity against the MGC803 gastric cancer cell line and favorable selectivity between cancerous and normal cells. nih.gov These findings underscore the potential for developing highly targeted anticancer agents by modifying the substituents on the thiazolo[5,4-d]pyrimidine ring system.
Future efforts will likely involve creating diverse chemical libraries around the 5-methoxythiazolo[5,4-d]pyrimidin-2-amine core. This includes bioisosteric replacement of the methoxy (B1213986) group, substitution on the amine functionality, and introduction of various substituents on the pyrimidine (B1678525) ring to probe interactions with target proteins and optimize pharmacokinetic properties.
Table 1: Structure-Activity Relationship Insights for Thiazolo[5,4-d]pyrimidine Analogs
| Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Assay | Reference |
| Position 2 | Arylmethyl groups (e.g., 2-fluorobenzyl) | Modulates affinity for adenosine receptors | Adenosine A1/A2A Receptors | nih.govnih.gov |
| Position 5 | Furyl or phenyl rings | High affinity for A2A receptors, particularly with a furyl ring | Adenosine A2A Receptor | nih.gov |
| Position 7 | Amino group | Essential for interaction with Asn253 and Glu169 in A2A receptor | Adenosine A2A Receptor | nih.gov |
| General | Morpholine substitution | Potent antiproliferative activity and good selectivity | MGC803 Cancer Cell Line | nih.gov |
Investigation of Polypharmacology and Multi-Targeting Approaches for Therapeutic Applications
The concept of "one molecule, multiple targets" is gaining traction for treating complex multifactorial diseases like cancer, and neurodegenerative disorders. nih.gov The thiazolo[5,4-d]pyrimidine scaffold is particularly well-suited for this approach. Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes.
A significant example is the development of thiazolo[5,4-d]pyrimidine derivatives as dual-acting antagonists for the adenosine A1 and A2A receptors. nih.govnih.gov Such dual antagonists are being investigated for conditions like depression, where modulating both receptors may offer a synergistic therapeutic effect. nih.gov The derivative 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine showed high affinity for both A1 (Ki = 1.9 nM) and A2A (Ki = 0.06 nM) receptors. nih.govnih.govresearchgate.net
Future research will likely expand this multi-targeting strategy. For this compound, this could involve designing analogs that not only interact with their primary target with high affinity but also modulate other key pathways involved in the disease pathology. For example, in cancer therapy, an analog could be engineered to inhibit a specific protein kinase while also blocking angiogenesis or inducing apoptosis through a separate mechanism. This polypharmacological approach could lead to more robust and durable therapeutic responses.
Elucidation of Undiscovered Molecular and Cellular Mechanisms of Action
While initial studies may identify a primary mechanism of action, a deeper understanding of the complete molecular and cellular effects of this compound and its analogs is essential for their clinical development. Future research must move beyond primary target engagement to unravel the downstream signaling cascades and broader cellular consequences of their activity.
For related thiazolo[5,4-d]pyrimidine compounds, antiproliferative effects have been linked to the induction of apoptosis. nih.gov Mechanistic studies revealed that these compounds can up-regulate pro-apoptotic proteins like Bax and caspases-3/9, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, for other pyrimidine-based anticancer agents, mechanisms have been shown to involve cell cycle arrest at the S phase and triggering apoptosis by activating caspase-3, Bax, and p53. nih.gov
Future investigations into this compound should employ a range of modern biological techniques. Transcriptomics (RNA-seq) and proteomics can provide an unbiased, global view of the changes in gene and protein expression following compound treatment. Advanced cell imaging techniques can visualize the compound's effects on cellular structures and processes in real-time. Identifying these broader mechanisms can reveal new therapeutic opportunities and potential biomarkers for patient selection.
Advanced Pre-clinical Model System Evaluation (excluding human trials)
The successful translation of a promising compound from the laboratory to clinical use depends on rigorous evaluation in relevant preclinical models. While early assessments often use established cancer cell lines, future research on this compound and its analogs must incorporate more sophisticated and predictive model systems.
For analogs of thiazolo[5,4-d]pyrimidine targeting depression, evaluation has been performed in established mouse models such as the forced swimming test (FST), tail suspension test (TST), and sucrose (B13894) preference test (SPT), demonstrating antidepressant-like effects. nih.govnih.gov For antibacterial pyrimidine derivatives, efficacy has been demonstrated in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection. nih.gov
The next generation of preclinical testing will involve:
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers.
Organoid Cultures: Three-dimensional organoids grown from patient stem cells can model organ-specific diseases and provide a platform for testing compound efficacy and toxicity in a more physiologically relevant context.
Genetically Engineered Mouse Models (GEMMs): These models can mimic the specific genetic mutations that drive human diseases, providing powerful tools to study compound efficacy and mechanism of action in a living organism.
Evaluating this compound analogs in these advanced models will provide more robust data on their therapeutic potential and increase the likelihood of success in subsequent clinical trials.
Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the design-make-test-analyze cycle.
For the thiazolo[5,4-d]pyrimidine scaffold, computational methods like molecular docking have already proven valuable. nih.govresearchgate.net Docking studies have helped to visualize and understand how these compounds bind to their target proteins, such as the adenosine A2A receptor, supporting the interpretation of in vitro affinity data. nih.gov The docking poses correctly predicted key interactions, such as the π–π stacking of the thiazolo[5,4-d]pyrimidine core with phenylalanine and leucine (B10760876) residues and polar interactions of the exocyclic amine with asparagine and glutamate (B1630785). nih.gov
The future application of AI/ML in the development of this compound analogs will be more expansive:
Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. These models can then predict the potency and selectivity of virtual compounds before they are synthesized, prioritizing the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high target affinity and drug-like characteristics, exploring a much wider chemical space than traditional methods.
ADME/Tox Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs early in the discovery process, helping to avoid costly late-stage failures.
By embracing these in silico approaches, researchers can more efficiently navigate the complex chemical space around the this compound core to design the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine, and how are key reaction conditions optimized?
- Answer: The synthesis typically involves cyclization of substituted pyrimidine precursors with thiazole-forming reagents. For example, thiourea analogues can undergo cyclization under acidic or basic conditions to form the thiazolo-pyrimidine core . Oxidation (e.g., H₂O₂, KMnO₄) and substitution reactions (e.g., halogenation followed by amination) are critical steps. Reaction temperature (e.g., 120°C for cyclization) and solvent selection (e.g., ethanol or DMF) significantly impact yield. Optimization often requires iterative adjustments to stoichiometry and catalyst loading .
Q. How is the structural identity of this compound confirmed experimentally?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton and carbon environments, particularly distinguishing the methoxy group (δ ~3.8 ppm for OCH₃) and aromatic thiazole protons. Infrared (IR) spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=S/C-O bonds. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 223.2 for C₇H₇N₃OS) . X-ray crystallography may resolve ambiguous structural features in crystalline derivatives .
Q. What standardized assays are used to evaluate the antimicrobial activity of this compound?
- Answer: Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are performed using broth microdilution methods. Fungal activity is tested via agar diffusion. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are included. Data interpretation requires normalization to cell viability assays (e.g., MTT) to rule out cytotoxicity .
Advanced Research Questions
Q. How can side reactions during synthesis (e.g., over-oxidation or dimerization) be mitigated?
- Answer: Side reactions are minimized by controlling reaction time (e.g., limiting exposure to oxidizing agents like KMnO₄) and using protective groups for sensitive functional groups. For example, tert-butoxycarbonyl (Boc) protection of the amine prevents unwanted nucleophilic attacks. Chromatographic monitoring (TLC/HPLC) helps identify intermediates and terminate reactions at optimal conversion .
Q. What computational methods are employed to predict the compound’s binding affinity to biological targets?
- Answer: Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess stability of ligand-protein complexes in physiological conditions .
Q. How do structural modifications (e.g., substituents on the thiazole or pyrimidine rings) alter bioactivity?
- Answer: Systematic SAR studies compare derivatives with varied substituents. For instance:
- Electron-withdrawing groups (e.g., -Cl) on the pyrimidine ring enhance antimicrobial activity but may reduce solubility.
- Bulky substituents (e.g., -CH₂Ph) on the thiazole ring improve target selectivity but increase molecular weight.
Data is analyzed using multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., plasma or acidic pH)?
- Answer: Stability is assessed via:
- Hydrolytic stability: Incubation in buffer solutions (pH 1–10) followed by HPLC analysis.
- Metabolic stability: Liver microsome assays to identify vulnerable sites (e.g., methoxy demethylation).
Prodrug approaches (e.g., esterification of the amine) or formulation with cyclodextrins can enhance bioavailability .
Methodological Considerations
- Contradictions in Literature: Discrepancies in reported bioactivity (e.g., MIC values) may arise from differences in bacterial strains, assay protocols, or compound purity (e.g., residual solvents affecting results). Cross-validation with standardized reference strains (ATCC) is critical .
- Synthetic Reproducibility: Batch-to-batch variability in yields can occur due to trace moisture in solvents or impurities in starting materials. Rigorous drying of reagents and inline moisture sensors (e.g., Karl Fischer titration) improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
